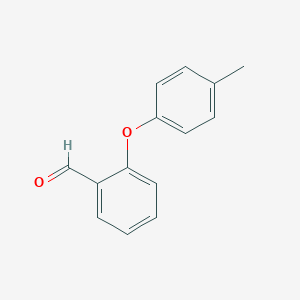

2-(4-Methylphenoxy)benzaldehyde

説明

Synthesis Analysis

The synthesis of related benzaldehyde derivatives is well-documented in the provided literature. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, which involves photochemical and acid-catalyzed rearrangements . Another example is the synthesis of 4-hydroxybiphenyl-2-carboxylates from α,β-unsaturated aldehydes, which proceeds via an oxygenative [3 + 3] benzannulation reaction . Additionally, a new method for the preparation of 4-benzyloxyl-2-hydroxyl benzaldehyde from resorcinol is reported, which includes a Vilsmeier reaction and selective deprotection steps .

Molecular Structure Analysis

The molecular structures of similar compounds have been characterized using various spectroscopic techniques. For example, the structure of azo-benzoic acids and their precursors was confirmed using NMR, UV–VIS, and IR spectroscopy, and molecular structures were optimized using density functional theory . The structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically, providing detailed information about its molecular geometry .

Chemical Reactions Analysis

The chemical behavior of benzaldehyde derivatives under different conditions has been studied. For instance, the photochemical and acid-catalyzed rearrangements of a benzaldehyde derivative leading to various products have been explored . The base-mediated oxygenative benzannulation reaction of α,β-unsaturated aldehydes is another example of a chemical reaction involving benzaldehyde derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be deduced from spectroscopic studies and theoretical calculations. The spectroscopic study and structure of 2,4-dimethoxy benzaldehyde and 4-methoxy-3-methyl benzaldehyde provide insights into their vibrational and energetic data, as well as electronic properties like HOMO, LUMO energies, and absolute electronegativity . The major urinary metabolite of 4-(4-fluorophenoxy)benzaldehyde semicarbazone after oral dosing to rats indicates the metabolic stability and potential bioactivity of such compounds .

科学的研究の応用

Application in Synthesis of Bioactive Natural Products and Conducting Polymers

- Field : Organic Chemistry

- Summary : Phenol derivatives, such as m-aryloxy phenols, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .

- Methods : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results : Innovative synthetic methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Application in Plastics, Adhesives, and Coatings Industries

- Field : Industrial Chemistry

- Summary : m-Aryloxy phenols are used in various industries, including plastics, adhesives, and coatings .

- Methods : These compounds are used to improve the thermal stability and flame resistance of materials .

- Results : The use of m-aryloxy phenols has resulted in materials with improved properties, such as increased thermal stability and flame resistance .

Application in Medicine and Agriculture

- Field : Medicine and Agriculture

- Summary : A chloro-substituted analog of creasin, tris (2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) has shown potential as a physiologically active substance .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : Chlorocreasin exhibited pronounced antitumor activity .

Application in Synthesis of Tetrahydroisoquinolinones

- Field : Organic Chemistry

- Summary : 3-(4-Methoxyphenoxy)benzaldehyde has been used as a building block in the synthesis of tetrahydroisoquinolinones .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The synthesis of tetrahydroisoquinolinones was successful .

Application in Determination of Hydrolytic Activity of Pyrethroids

- Field : Analytical Chemistry

- Summary : 3-(4-Methoxyphenoxy)benzaldehyde was used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry .

- Methods : The compound was used as an internal standard in gas chromatography-mass spectrometry .

- Results : The determination of hydrolytic activity of pyrethroids was successful .

Application in Synthesis of Benzoxazole Derivatives

- Field : Organic Chemistry

- Summary : 3-(4-Methylphenoxy)benzaldehyde was used in the synthesis of benzoxazole derivatives of the mannopeptimycin glycopeptide antibiotics .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The synthesis of benzoxazole derivatives was successful .

Application in Synthesis and Pharmacological Activities of Phenoxy Acetamide

- Field : Medicinal Chemistry

- Summary : Phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) have been investigated for their synthesis and pharmacological activities .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

Application in Determination of Hydrolytic Activity of Pyrethroids

- Field : Analytical Chemistry

- Summary : 3-(4-Methoxyphenoxy)benzaldehyde was used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry .

- Methods : The compound was used as an internal standard in gas chromatography-mass spectrometry .

- Results : The determination of hydrolytic activity of pyrethroids was successful .

Application in Synthesis of Benzoxazole Derivatives

- Field : Organic Chemistry

- Summary : 3-(4-Methylphenoxy)benzaldehyde was used in the synthesis of benzoxazole derivatives of the mannopeptimycin glycopeptide antibiotics .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The synthesis of benzoxazole derivatives was successful .

Safety And Hazards

特性

IUPAC Name |

2-(4-methylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRCJKQVYKILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363058 | |

| Record name | 2-(4-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenoxy)benzaldehyde | |

CAS RN |

19434-35-6 | |

| Record name | 2-(4-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)

![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)